8-Bromo-6-fluorochroman
Overview
Description
8-Bromo-6-fluorochroman, also known by its IUPAC name 8-bromo-6-fluorochromane, is a chemical compound with the molecular formula C9H8BrFO and a molecular weight of 231.06 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name 8-bromo-6-fluorochromane . The InChI code for this compound is 1S/C9H8BrFO/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5H,1-3H2 .Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It has a molecular weight of 231.06 . The compound is sealed in dry storage at room temperature .Scientific Research Applications
Synthetic Chemistry Applications
Generation and Trapping of Reactive Intermediates : A study by Algi, Ozen, and Balcı (2002) focused on generating and trapping a five-membered ring allene, a type of reactive intermediate, using bromo-fluoro compounds similar to 8-Bromo-6-fluorochroman (Algi, Ozen, & Balcı, 2002).
Development of Fluorination Techniques : A study by Geary, Hope, Singh, and Stuart (2013) explored novel methods of electrophilic fluorination, a process that can be applied in the synthesis of compounds like this compound (Geary, Hope, Singh, & Stuart, 2013).
Chromone Scaffolds Synthesis : Dahlén et al. (2006) developed synthetic strategies for chromone derivatives, a structure related to this compound, highlighting the importance of such compounds in drug discovery (Dahlén, Wallén, Grøtli, & Luthman, 2006).
Spectroscopy and Material Science
Spectroscopic Properties of Halogen-Substituted Chromones : Erdogdu et al. (2019) investigated the spectroscopic properties of halogen-substituted chromones, providing insights into the electronic and vibrational characteristics of compounds like this compound (Erdogdu, Yurdakul, Badoğlu, & Güllüoğlu, 2019).
Dual Emission and Mechanofluorochromism : Nishida et al. (2016) synthesized compounds exhibiting dual emission and mechanofluorochromism, which could be relevant for the study of chromone-based structures like this compound (Nishida, Ohta, Xu, Shinohara, Kamada, Akashi, Takezaki, Wakamatsu, & Orita, 2016).
Pharmaceutical Development
Antitumor Agent Synthesis : Yin et al. (2013) synthesized and identified 6-bromo-8-ethoxy-3-nitro-2H-chromene as a potent antitumor agent, indicating the potential pharmaceutical applications of chromone structures like this compound (Yin, Shi, Kong, Zhang, Han, Cao, Zhang, Du, Tang, Mao, & Liu, 2013).
Synthesis of Fluorochroman Carboxylic Acids : Research by Yang et al. (2005) on the synthesis of 6-fluorochroman-2-carboxylic acids further demonstrates the pharmaceutical relevance of fluorochroman compounds (Yang, Wang, Sheng, Zhang, Yu, & Wang, 2005).
Anti-bacterial Activity of Benzimidazoles : Kumar et al. (2006) reported on the synthesis of benzimidazoles using 6-fluorochroman-2-yl, revealing their potential anti-bacterial applications (Kumar, Vaidya, Kumar, Bhirud, & Mane, 2006).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Chromanone derivatives, a class of compounds to which 8-bromo-6-fluorochroman belongs, have been shown to exhibit a wide range of pharmacological activities . These activities suggest that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be permeable to the blood-brain barrier . The compound is also predicted to inhibit CYP1A2 and CYP2D6, two important enzymes involved in drug metabolism .
Result of Action
Given the wide range of activities exhibited by chromanone derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
8-bromo-6-fluoro-3,4-dihydro-2H-chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHBRNOMRBEAOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)Br)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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